Smooth Muscle Contractile Potency: 11-Deoxy PGF2α vs. PGF2α vs. U-46619 in Vascular and Airway Preparations
11-Deoxy PGF2α demonstrates enhanced agonism relative to the parent compound PGF2α at inducing smooth muscle contractions across three therapeutically relevant tissue preparations [1]. In the same study, 11-deoxy PGF2α was found to be approximately 20% less potent than U-46619, the reference thromboxane A2 mimetic, providing a calibrated benchmark for researchers requiring defined potency relative to this widely used standard [1]. This intermediate potency profile—stronger than PGF2α but weaker than U-46619—positions 11-deoxy PGF2α as a distinct pharmacological tool for discriminating between prostanoid receptor subtypes and for applications where the maximal efficacy of U-46619 is undesirable [1].
| Evidence Dimension | Smooth muscle contraction agonist potency |
|---|---|
| Target Compound Data | More potent agonist than PGF2α; approximately 80% of U-46619 potency |
| Comparator Or Baseline | PGF2α (weaker agonist); U-46619 (reference standard, 100% relative potency) |
| Quantified Difference | >PGF2α in potency; ~20% less potent than U-46619 |
| Conditions | Rabbit aorta, dog saphenous vein, and guinea pig trachea isolated tissue preparations |
Why This Matters
This defined intermediate potency enables precise experimental calibration when studying thromboxane-sensitive contractile systems, providing a pharmacological window between the weak activity of PGF2α and the maximal stimulation of U-46619.
- [1] Jones RL, Peesapati V, Wilson NH. Antagonism of the thromboxane-sensitive contractile systems of the rabbit aorta, dog saphenous vein and guinea-pig trachea. Br J Pharmacol. 1982;76:423-438. View Source
